1-(4-bromophenyl)-2-phenyl-1H-pyrrole
CAS No.: 161063-23-6
Cat. No.: VC4741718
Molecular Formula: C16H12BrN
Molecular Weight: 298.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161063-23-6 |
|---|---|
| Molecular Formula | C16H12BrN |
| Molecular Weight | 298.183 |
| IUPAC Name | 1-(4-bromophenyl)-2-phenylpyrrole |
| Standard InChI | InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |
| Standard InChI Key | SHWOGJAMFCYQDA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(4-Bromophenyl)-2-phenyl-1H-pyrrole (C₁₆H₁₂BrN) consists of a five-membered pyrrole ring substituted with a 4-bromophenyl group at position 1 and a phenyl group at position 2 (Figure 1). The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the adjacent phenyl group enhances π-conjugation. X-ray diffraction studies of analogous compounds show planar pyrrole rings with dihedral angles of 14–30° relative to substituents, optimizing orbital overlap for charge transport .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 298.18 g/mol |
| Dihedral Angle (Pyrrole-BrPh) | 28° |
| Bond Length (C-N) | 1.38 Å |
| Torsional Angle (C2-C1-N-C4) | 15° |
Synthesis and Optimization
Clauson-Kaas Method
The Clauson-Kaas reaction, modified for electron-deficient anilines, enables the synthesis of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. Reacting 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux yields the target compound via nucleophilic attack, methoxy elimination, and dehydration .
Reaction Conditions
-
Solvent: Glacial acetic acid
-
Temperature: 120°C
-
Yield: 36–81% (dependent on purification)
Table 2: Synthesis Optimization
| Parameter | Effect on Yield |
|---|---|
| Reflux Time (hr) | 2 (45%), 4 (68%) |
| Catalyst (AcOH) | Essential for cyclization |
| Purification Method | Column chromatography |
Stille Cross-Coupling
For functionalized derivatives, the Stille reaction couples 1-(4-bromophenyl)-1H-pyrrole with phenyltrimethylstannane in dimethylformamide (DMF) using Pd(PPh₃)₂Cl₂. This method extends conjugation but requires inert conditions .
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃) reveals distinct shifts for pyrrole protons due to substituent effects:
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H-3/H-4 (pyrrole): δ 6.85–7.02 (doublet, J = 3.2 Hz)
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H-2 (phenyl): δ 7.45–7.62 (multiplet)
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H-Br (4-bromophenyl): δ 7.72 (doublet, J = 8.4 Hz)
¹³C NMR confirms aromaticity with signals at δ 120.5 (C-Br), 128.9 (pyrrole C), and 135.2 (phenyl C) .
Table 3: Key NMR Assignments
| Proton/Carbon | δ (ppm) |
|---|---|
| Pyrrole H-3/H-4 | 6.85–7.02 |
| 4-Bromophenyl C-Br | 120.5 |
| Phenyl C-1 | 135.2 |
Electrochemical Properties
Cyclic voltammetry in acetonitrile shows a quasi-reversible oxidation wave at +0.85 V (vs. Ag/AgCl), attributed to pyrrole ring oxidation. The bromophenyl group lowers the HOMO energy (-5.4 eV) compared to unsubstituted analogs (-5.1 eV), enhancing stability against oxidative degradation .
Table 4: Electrochemical Parameters
| Parameter | Value |
|---|---|
| Eₚₐ (Oxidation) | +0.85 V |
| HOMO Energy | -5.4 eV |
| ΔE (Redox) | 0.12 V |
Optical Behavior
UV-vis spectroscopy in dichloromethane reveals a λₘₐₓ at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), assigned to π→π* transitions. The bromine atom induces a 15 nm red shift compared to non-halogenated analogs, while the phenyl group enhances molar absorptivity by 30% .
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